4-Bromostyrene

Catalog No.
S569807
CAS No.
2039-82-9
M.F
C8H7Br
M. Wt
183.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromostyrene

CAS Number

2039-82-9

Product Name

4-Bromostyrene

IUPAC Name

1-bromo-4-ethenylbenzene

Molecular Formula

C8H7Br

Molecular Weight

183.04 g/mol

InChI

InChI=1S/C8H7Br/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2

InChI Key

WGGLDBIZIQMEGH-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)Br

Synonyms

4-bromostyrene, p-bromostyrene

Canonical SMILES

C=CC1=CC=C(C=C1)Br

The exact mass of the compound 4-Bromostyrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60393. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromostyrene (CAS: 2039-82-9) is a bifunctional styrenic monomer featuring a polymerizable vinyl group and a highly reactive para-substituted bromine atom. In industrial and advanced laboratory procurement, it is primarily sourced as a precursor for functionalized polystyrenes, block copolymers, and grafted architectures. Its core commercial value lies in providing a reliable reactive handle for post-polymerization modifications—such as palladium-catalyzed cross-coupling and direct lithiation—that are inaccessible with unfunctionalized styrene, without introducing the severe handling instability associated with iodinated analogs [1].

Substituting 4-bromostyrene with cheaper alternatives like 4-chlorostyrene or attempting to use post-polymerization brominated polystyrene fundamentally alters downstream reactivity and structural purity. The C-Cl bond in 4-chlorostyrene is generally inert to mild palladium- or nickel-catalyzed cross-coupling, preventing efficient post-polymerization functionalization without harsh conditions that degrade the polymer backbone. Conversely, attempting to brominate unfunctionalized polystyrene directly yields random, mixed ortho/para substitution and incomplete functionalization, resulting in chemically ill-defined resins. Procuring 4-bromostyrene ensures 100% para-substituted reactive sites, which is an absolute requirement for synthesizing well-defined polymer-supported reagents and reproducible block copolymers [1].

Post-Polymerization Cross-Coupling

Poly(4-bromostyrene) serves as a highly efficient substrate for mild post-polymerization modifications, such as Sonogashira and Kumada couplings, due to the reactive C-Br bond. In direct contrast, poly(4-chlorostyrene) features a C-Cl bond that is largely inert under these mild catalytic conditions, preventing efficient functionalization. The ability to quantitatively couple terminal alkynes or Grignard reagents to the para-position of 4-bromostyrene without backbone degradation makes it the definitive choice for complex architectural synthesis [1].

Evidence DimensionCross-coupling reactivity under mild conditions
Target Compound DataReadily undergoes quantitative coupling under mild Pd/Ni catalysis
Comparator Or Baseline4-Chlorostyrene (C-Cl bond is largely inert under identical mild conditions)
Quantified DifferenceEnables high-yield grafting vs. negligible functionalization
ConditionsMild Pd/Ni-catalyzed post-polymerization modification

Essential for buyers manufacturing grafted conjugated polymers or alkyne-functionalized resins where mild conditions are required to preserve polymer integrity.

Regiochemical Purity in Solid-Phase Resins

When synthesizing polymer-supported reagents, such as triphenylphosphine resins, polymerizing 4-bromostyrene guarantees exactly 100% para-substituted reactive sites. In contrast, the traditional baseline method of post-polymerization bromination of polystyrene suffers from a lack of complete selectivity, yielding a mixture of ortho and para substitutions alongside unreacted sites. This incomplete selectivity results in chemically ill-defined resins with lower catalytic reproducibility [1].

Evidence DimensionRegiochemical purity of functional sites
Target Compound Data100% para-substituted reactive sites
Comparator Or BaselinePost-brominated polystyrene (mixed ortho/para substitution and incomplete functionalization)
Quantified DifferenceAbsolute regiocontrol vs. ill-defined random substitution
ConditionsLithiation and subsequent electrophilic quenching (e.g., with chlorodiphenylphosphine)

Crucial for procuring precursors for solid-phase synthesis resins where precise site uniformity dictates catalytic performance and lot-to-lot reproducibility.

Living Anionic Polymerization Stability

During living anionic polymerization, the choice of halogen dictates both reactivity and initiator stability. While 4-iodostyrene completely fails to polymerize with standard sec-butyllithium due to severe electrophilic C-I bond cleavage, 4-bromostyrene can be quantitatively polymerized using modified initiators (like αMSLi/PhOCs) to yield narrow molecular weight distributions (Mw/Mn < 1.1). Attempting to use sec-BuLi on 4-bromostyrene yields only 8.8% conversion, highlighting the need for specific initiator selection compared to the highly stable but less functionalizable 4-chlorostyrene [1].

Evidence DimensionPolymerization conversion and initiator stability
Target Compound DataQuantitative conversion with Mw/Mn < 1.1 using αMSLi/PhOCs (8.8% with sec-BuLi)
Comparator Or Baseline4-Iodostyrene (0% conversion with sec-BuLi due to C-I cleavage)
Quantified DifferenceTunable stability allowing controlled polymerization vs. complete initiator destruction
ConditionsLiving anionic polymerization at -78 °C in THF

Guides process chemists in selecting the correct initiator systems to achieve low-dispersity functional block copolymers without destroying the reactive halide.

Polymer-Supported Catalyst Precursor

Due to its 100% para-substitution regiocontrol, 4-bromostyrene is the preferred monomer for synthesizing highly defined polymer-supported triphenylphosphine and solid-phase synthesis resins via lithiation and Grignard pathways, avoiding the lot-to-lot variability of post-brominated polystyrene [1].

Grafted Conjugated Polymer Synthesis

The high reactivity of the C-Br bond in poly(4-bromostyrene) makes it an ideal backbone for Kumada catalyst-transfer polycondensation, enabling the covalent grafting of regioregular poly(3-hexylthiophene) (P3HT) for robust, flexible electronic devices [2].

Alkyne-Functionalized Block Copolymer Synthesis

Leveraging its superior cross-coupling reactivity over 4-chlorostyrene, 4-bromostyrene is utilized in mild Sonogashira couplings to produce alkyne-functionalized polymers, which serve as critical intermediates for subsequent click chemistry and complex architectural designs [3].

XLogP3

3.4

Boiling Point

212.0 °C

Melting Point

7.7 °C

UNII

TVK4S80XLU

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.78 mmHg

Pictograms

Irritant

Irritant

Other CAS

2039-82-9

Wikipedia

4-bromostyrene
Wilger et al. The direct anti-Markovnikov addition of mineral acids to styrenes. Nature Chemistry, doi: 10.1038/nchem.2000, published online 13 July 2014 http://www.nature.com/nchem

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